![molecular formula C16H14N4S B13872185 6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)
6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a unique structure combining benzyl, pyrazole, pyrrolo, and thiazole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiazole Ring: The thiazole ring is then formed by reacting the pyrazole derivative with a thioamide under acidic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolo[2,3-d][1,3]thiazole core.
Chemical Reactions Analysis
6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyrazole moieties, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds like 1-methyl-4-phenylpyrazole share the pyrazole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds like 2-aminothiazole are structurally related and have comparable applications in medicinal chemistry.
Pyrrolo[2,3-d][1,3]thiazole Derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H14N4S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C16H14N4S/c1-20-10-13(9-18-20)16-19-15-14(21-16)12(8-17-15)7-11-5-3-2-4-6-11/h2-6,8-10,17H,7H2,1H3 |
InChI Key |
OYNNJRVOENNABF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(S2)C(=CN3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





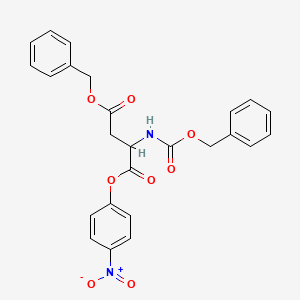
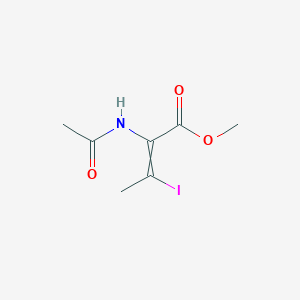
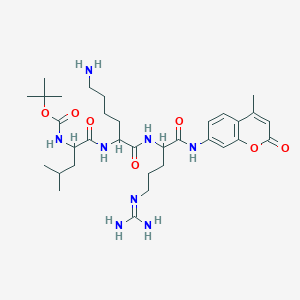
![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)
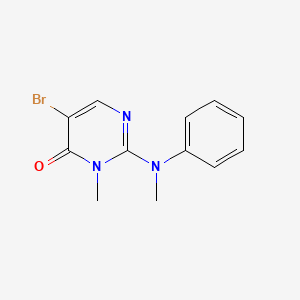
![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)

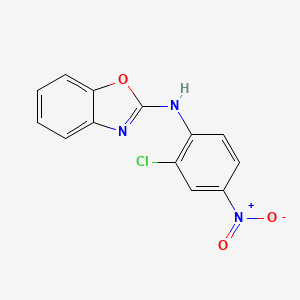
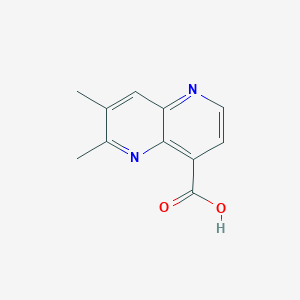

![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)
